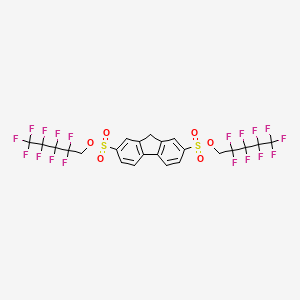
di(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“di(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulphonate” is a complex organic compound. It seems to contain a fluorene backbone, which is a polycyclic aromatic hydrocarbon, and two nonafluoropentyl groups, which are fluorinated alkyl chains .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the fluorene backbone and the nonafluoropentyl and sulphonate groups. Fluorene is a polycyclic aromatic hydrocarbon, which means it contains multiple interconnected aromatic rings . The nonafluoropentyl groups would likely add significant bulk and complexity to the molecule .Aplicaciones Científicas De Investigación
Synthesis and Spectral Properties
Research has focused on the synthesis and spectral properties of fluorene derivatives, including merocyanine dyes based on fluorene. These compounds exhibit absorption spectra changes in solvents of different polarity, indicating potential applications in organic electronics and sensors. Quantum-chemical analysis has been utilized to explore their electronic structures, revealing the types of electronic transitions, which could be critical for designing advanced materials for photovoltaic devices (Kurdyukova et al., 2012).
Polyimides for Fuel Cell Applications
Novel sulfonated polyimides have been synthesized from fluorene derivatives, showing promise for fuel cell applications. These polyimides exhibit good solubility and impressive proton conductivities, comparable to or better than Nafion 117 under certain conditions, highlighting their potential as polyelectrolytes in fuel cells (Guo et al., 2002).
Photoluminescence and Base Doping
Poly(2,7-fluorene) derivatives have been developed with properties suitable for optoelectronic applications. These polymers exhibit blue emission with high quantum yields, making them attractive for the fabrication of efficient blue-light-emitting devices. Additionally, novel acidic polyfluorene derivatives show electrical conductivities upon base doping, suggesting potential in electronic devices (Ranger et al., 1997).
Aromatic Sulphonation Studies
Research into the aromatic sulphonation of fluorene and its derivatives, including the investigation of sulphonation isomer distributions, provides insights into chemical reactivity and synthesis pathways. These findings are crucial for the development of new materials and chemical intermediates (Schaasberg-Nienhuis et al., 1979).
Fluorescent Probes and Detection Techniques
Derivatives have been utilized in indirect laser-induced fluorescence detection for capillary electrophoresis, demonstrating their application in sensitive and selective detection methods for chemical analysis (Melanson et al., 2001).
Redox Potentials and Aromaticity
Studies on the electronic and structural properties of fluorene derivatives have revealed their strong electron donor capabilities and the influence of aromaticity on their oxidized states. These insights are valuable for the design of new pi-electron donors and acceptors in organic electronics (Amriou et al., 2006).
Mecanismo De Acción
Propiedades
IUPAC Name |
bis(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12F18O6S2/c24-16(25,18(28,29)20(32,33)22(36,37)38)8-46-48(42,43)12-1-3-14-10(6-12)5-11-7-13(2-4-15(11)14)49(44,45)47-9-17(26,27)19(30,31)21(34,35)23(39,40)41/h1-4,6-7H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAIJAGHXMDYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C3=C1C=C(C=C3)S(=O)(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12F18O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

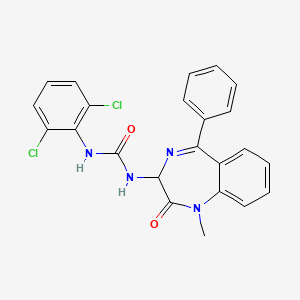
![Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate](/img/structure/B2867785.png)

![4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid](/img/structure/B2867788.png)
![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2867789.png)
![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2867790.png)
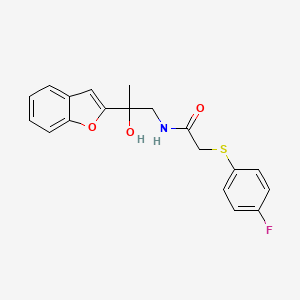
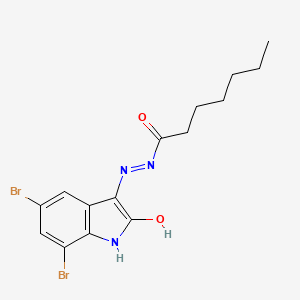
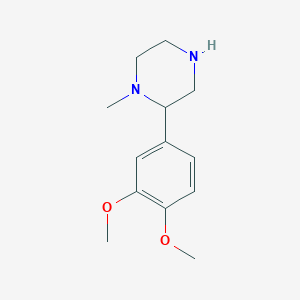
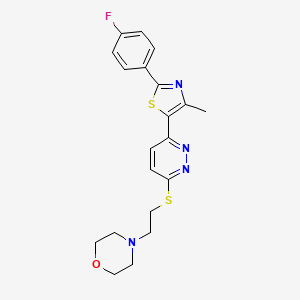
![ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2867800.png)
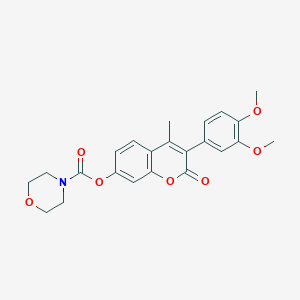
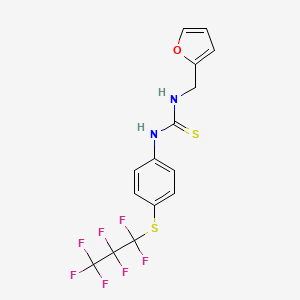
![4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2867804.png)